1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine
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Overview
Description
Preparation Methods
The synthesis of 1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 1-ethyl-2-pyrrolidinylmethanamine under specific conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a kinase inhibitor, which could be useful in treating hypertension and other cardiovascular diseases . In biology, it is used to study the structure-activity relationship of various inhibitors and their effects on cellular processes . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. One of the primary targets is the With-No-Lysine (WNK) kinase, which plays a crucial role in regulating cardiovascular homeostasis . By inhibiting WNK kinase activity, the compound can reduce blood pressure and induce diuresis, natriuresis, and kaliuresis in hypertensive models . This mechanism highlights its potential therapeutic benefits in managing hypertension.
Comparison with Similar Compounds
1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine can be compared with other similar compounds, such as 1-cyclohexyl-N-[(1-methylpyrrolidin-2-yl)methyl]methanamine and 1-cyclohexyl-N-[(1-propylpyrrolidin-2-yl)methyl]methanamine These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic profiles
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine |
InChI |
InChI=1S/C14H28N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h13-15H,2-12H2,1H3 |
InChI Key |
FKQNVDLKCQFMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2CCCCC2 |
Origin of Product |
United States |
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